N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Catalog No.
S11810301
CAS No.
M.F
C20H19NO5
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chro...

Product Name

N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

IUPAC Name

N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C20H19NO5/c1-11-7-12(2)19-15(22)10-18(26-17(19)8-11)20(23)21-14-6-5-13(24-3)9-16(14)25-4/h5-10H,1-4H3,(H,21,23)

InChI Key

DFYACDLLRGOUJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C

N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the class of chromene derivatives. It features a chromene core structure, which is characterized by a benzopyran ring system. This compound incorporates a carboxamide functional group and two methoxy groups on the aromatic ring, which may influence its chemical behavior and biological activity. The presence of methyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Typical of chromene derivatives:

  • Oxidation Reactions: The compound can be oxidized to introduce additional functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reactions: Reduction can modify the oxidation state of the compound, potentially altering its reactivity. Lithium aluminum hydride and sodium borohydride are often used as reducing agents.
  • Substitution Reactions: The presence of nucleophiles can lead to substitution reactions at the aromatic ring, allowing for the introduction of diverse functional groups.

These reactions can yield various derivatives, which may have distinct physical and chemical properties.

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that chromene derivatives may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: Compounds in this class may also exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The specific biological activities of N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide require further investigation to fully elucidate its therapeutic potential.

The synthesis of N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves several steps:

  • Formation of Chromene Core: The initial step often involves the condensation of appropriate phenolic precursors with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Introduction of Carboxamide Group: This can be achieved by reacting the resulting chromene with an appropriate amine or amide precursor.
  • Methoxylation: The introduction of methoxy groups can be accomplished via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Optimizing reaction conditions—such as temperature, solvent choice, and reaction time—can significantly enhance yield and purity.

N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antimicrobial or anticancer therapies.
  • Material Science: Its unique chemical structure could be utilized in developing novel materials with specific optical or electronic properties.
  • Chemical Research: As a synthetic intermediate, it can be used to explore structure-activity relationships in related compounds.

Studies on the interactions of N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide with biological targets are crucial for understanding its mechanism of action. Potential interactions include:

  • Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes involved in metabolic pathways could elucidate its therapeutic effects.
  • Receptor Binding: Assessing binding affinity to various receptors may provide insights into its pharmacological profile.

Such interaction studies are essential for advancing its development as a therapeutic agent.

Several compounds share structural features with N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
7-Hydroxychromone7-HydroxychromoneExhibits strong antioxidant properties.
6-Methoxyflavone6-MethoxyflavoneKnown for anti-inflammatory effects; lacks carboxamide group.
5-Dimethylaminomethylchromone5-DimethylaminomethylchromoneContains an amino group; shows different reactivity patterns.

Uniqueness

N-(2,4-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of methoxy groups and carboxamide functionality on the chromene framework. This specific arrangement may enhance its solubility and bioavailability compared to other chromenes while providing distinct biological activities that merit further exploration.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

353.12632271 g/mol

Monoisotopic Mass

353.12632271 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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